REACTION_CXSMILES
|
[N+]([O:4][CH2:5][CH2:6][N:7]1[C:12](=[O:13])[C:11]2[CH:14]=[C:15]([N+:18]([O-])=O)[CH:16]=[CH:17][C:10]=2[O:9][CH2:8]1)([O-])=O.[H][H].O>CO.[Pd]>[NH2:18][C:15]1[CH:16]=[CH:17][C:10]2[O:9][CH2:8][N:7]([CH2:6][CH2:5][OH:4])[C:12](=[O:13])[C:11]=2[CH:14]=1
|
Name
|
compound
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCCN1COC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered on celite
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
CUSTOM
|
Details
|
was evaporated under vacuum
|
Type
|
FILTRATION
|
Details
|
filtered under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(C(N(CO2)CCO)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |